molecular formula C8ClF3N2 B167420 3-Chloro-2,5,6-trifluoro-1,4-benzenedicarbonitrile CAS No. 1929-68-6

3-Chloro-2,5,6-trifluoro-1,4-benzenedicarbonitrile

Cat. No.: B167420
CAS No.: 1929-68-6
M. Wt: 216.55 g/mol
InChI Key: FWKGAQNOJROOTN-UHFFFAOYSA-N
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Description

3-Chloro-2,5,6-trifluoro-1,4-benzenedicarbonitrile: is an organic compound with the molecular formula C8ClF3N2 It is characterized by the presence of chlorine, fluorine, and nitrile groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2,5,6-trifluoro-1,4-benzenedicarbonitrile typically involves the introduction of chlorine and fluorine atoms onto a benzene ring followed by the addition of nitrile groups. One common method involves the reaction of 3-chloro-2,5,6-trifluorobenzene with cyanogen bromide under specific conditions to introduce the nitrile groups.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation and nitrilation reactions. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Chloro-2,5,6-trifluoro-1,4-benzenedicarbonitrile can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Reduction Reactions: The nitrile groups can be reduced to amines using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized under specific conditions to introduce additional functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Substitution: Products with different nucleophiles replacing chlorine or fluorine.

    Reduction: Amines derived from the reduction of nitrile groups.

    Oxidation: Compounds with additional oxygen-containing functional groups.

Scientific Research Applications

Chemistry: 3-Chloro-2,5,6-trifluoro-1,4-benzenedicarbonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology and Medicine: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Chloro-2,5,6-trifluoro-1,4-benzenedicarbonitrile involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of electronegative fluorine atoms can influence its reactivity and binding affinity.

Comparison with Similar Compounds

    1,3,5-Trichloro-2,4,6-trifluorobenzene: Similar in structure but lacks nitrile groups.

    4-Chlorobenzotrifluoride: Contains a trifluoromethyl group instead of nitrile groups.

Uniqueness: 3-Chloro-2,5,6-trifluoro-1,4-benzenedicarbonitrile is unique due to the combination of chlorine, fluorine, and nitrile groups on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

2-chloro-3,5,6-trifluorobenzene-1,4-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8ClF3N2/c9-5-3(1-13)7(11)8(12)4(2-14)6(5)10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKGAQNOJROOTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(C(=C(C(=C1F)Cl)C#N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50172887
Record name 1,4-Benzenedicarbonitrile, 3-chloro-2,5,6-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50172887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1929-68-6
Record name 1,4-Benzenedicarbonitrile, 3-chloro-2,5,6-trifluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001929686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Benzenedicarbonitrile, 3-chloro-2,5,6-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50172887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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